molecular formula C24H27N3O6S2 B2821372 (Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-06-2

(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2821372
CAS No.: 865200-06-2
M. Wt: 517.62
InChI Key: GWFSDIZVHOQSCK-IZHYLOQSSA-N
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Description

(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzo[d]thiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Imine Bond: The imine bond is formed by reacting the benzo[d]thiazole derivative with 4-((2-methylpiperidin-1-yl)sulfonyl)benzaldehyde under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine bond to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs or as a probe to investigate biological pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The imine bond and the sulfonyl group may also play a role in its biological activity by forming reversible or irreversible interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: A simpler compound with similar biological activity.

    6-Methoxybenzo[d]thiazole: A derivative with a methoxy group, similar to the compound .

    2-Methylpiperidin-1-yl sulfonyl derivatives: Compounds with similar sulfonyl groups and biological activity.

Uniqueness

(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, imine bond, and sulfonyl group in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-16-6-4-5-13-27(16)35(30,31)19-10-7-17(8-11-19)23(29)25-24-26(15-22(28)33-3)20-12-9-18(32-2)14-21(20)34-24/h7-12,14,16H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFSDIZVHOQSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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